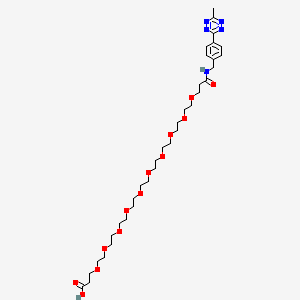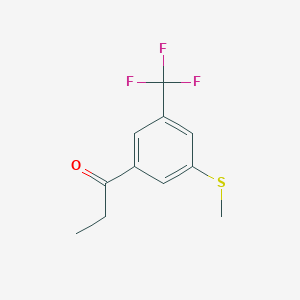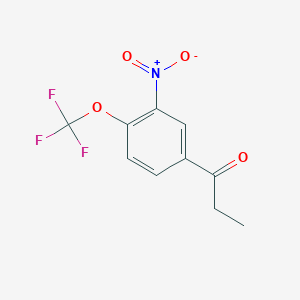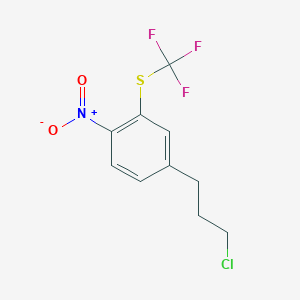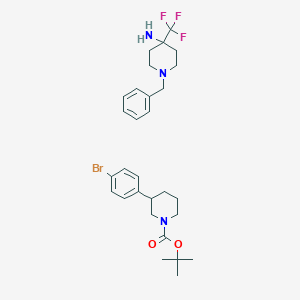
3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile is an organic compound with the molecular formula C11H5F2N3. It is characterized by the presence of both fluorine and nitrile functional groups, making it a compound of interest in various chemical and pharmaceutical research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile typically involves the reaction of 3-fluorobenzonitrile with 5-fluoropyrimidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst, a base, and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products
Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.
Reduction Reactions: Products include primary amines.
Oxidation Reactions: Products include carboxylic acids.
Applications De Recherche Scientifique
3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, potentially leading to inhibitory or modulatory effects on their activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-2-(5-chloropyrimidin-2-yl)benzonitrile
- 3-Fluoro-2-(5-bromopyrimidin-2-yl)benzonitrile
- 3-Fluoro-2-(5-methylpyrimidin-2-yl)benzonitrile
Uniqueness
3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications .
Propriétés
Numéro CAS |
2007919-91-5 |
|---|---|
Formule moléculaire |
C11H5F2N3 |
Poids moléculaire |
217.17 g/mol |
Nom IUPAC |
3-fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile |
InChI |
InChI=1S/C11H5F2N3/c12-8-5-15-11(16-6-8)10-7(4-14)2-1-3-9(10)13/h1-3,5-6H |
Clé InChI |
LLUAYGPNATWQFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C2=NC=C(C=N2)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



